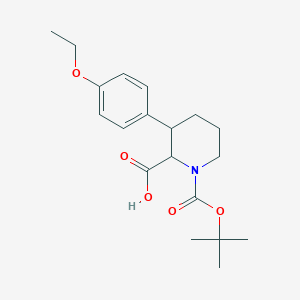

1-(tert-Butoxycarbonyl)-3-(4-ethoxyphenyl)-2-piperidinecarboxylic acid

Description

Properties

IUPAC Name |

3-(4-ethoxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27NO5/c1-5-24-14-10-8-13(9-11-14)15-7-6-12-20(16(15)17(21)22)18(23)25-19(2,3)4/h8-11,15-16H,5-7,12H2,1-4H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USZJCPNSXWNJIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2CCCN(C2C(=O)O)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(tert-Butoxycarbonyl)-3-(4-ethoxyphenyl)-2-piperidinecarboxylic acid, also known as Boc-phenylpiperidine carboxylic acid, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies.

Synthesis

The synthesis of 1-(tert-butoxycarbonyl)-3-(4-ethoxyphenyl)-2-piperidinecarboxylic acid typically involves the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the ethoxyphenyl moiety. The general synthetic route can be summarized as follows:

-

Formation of Boc-protected piperidine :

- The piperidine derivative is reacted with Boc anhydride in a suitable solvent under basic conditions.

-

Introduction of the ethoxyphenyl group :

- The Boc-protected piperidine is then subjected to electrophilic aromatic substitution using 4-ethoxyphenyl bromide or a similar reagent.

-

Deprotection :

- Finally, the Boc group can be removed under acidic conditions to yield the target compound.

Pharmacological Studies

Research indicates that compounds similar to 1-(tert-butoxycarbonyl)-3-(4-ethoxyphenyl)-2-piperidinecarboxylic acid exhibit various biological activities, including:

- Antinociceptive Effects : Studies have shown that piperidine derivatives can modulate pain pathways, potentially serving as analgesics.

- Antidepressant-like Activity : Some derivatives have demonstrated effects in models of depression, possibly through serotonin receptor modulation.

- Anti-inflammatory Properties : Piperidine-based compounds have been noted for their ability to reduce inflammation in various animal models.

Case Studies

-

Antinociceptive Activity :

A study conducted by researchers evaluated the antinociceptive effects of several piperidine derivatives, including those with ethoxy substituents. The results indicated that these compounds significantly reduced pain responses in animal models compared to controls, suggesting a central mechanism of action . -

Neuroprotective Effects :

Another investigation focused on the neuroprotective potential of piperidine derivatives in models of neurodegeneration. The findings revealed that certain derivatives could attenuate neuronal cell death induced by oxidative stress, indicating potential therapeutic applications in neurodegenerative diseases .

Structure-Activity Relationship (SAR)

The biological activity of 1-(tert-butoxycarbonyl)-3-(4-ethoxyphenyl)-2-piperidinecarboxylic acid can be influenced by various structural modifications:

| Modification | Effect on Activity |

|---|---|

| Ethoxy group position | Alters lipophilicity and receptor binding |

| Boc group presence | Enhances stability and solubility |

| Substituent variations | Modulates pharmacokinetic properties |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The compound’s key structural analogs differ in substituent type, position, and ring system. Below is a comparative analysis:

Key Observations:

- Substituent Position : Shifting the aromatic group from the 3- to 4-position (e.g., 4-phenylpiperidine analog) alters steric and electronic properties, impacting binding affinity in drug-target interactions .

- Ring System : Pyrrolidine analogs (five-membered rings) exhibit reduced conformational flexibility compared to piperidine derivatives, influencing pharmacokinetics .

- Functional Groups : Ethoxy groups (in the target compound) enhance solubility compared to chlorobenzyl or methyl substituents .

Preparation Methods

Carbamate Formation on 4-Piperidinecarboxylic Acid

Methodology:

The initial step involves converting 4-piperidinecarboxylic acid to its Boc-protected derivative. This is achieved by reacting the acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or sodium carbonate, often in an aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM).

| Parameter | Typical Value | Reference |

|---|---|---|

| Reagent | Boc2O | , |

| Base | NaOH or Na2CO3 | , |

| Solvent | THF or DCM | , |

| Temperature | 0°C to room temperature | , |

| Molar Ratio | Boc2O:acid = 1.1:1 |

Outcome:

High-yield formation (>98%) of N-Boc-4-piperidinecarboxylic acid, with the Boc group protecting the amino functionality, facilitating subsequent selective reactions.

Aromatic Substitution to Introduce 4-Ethoxyphenyl Group

Methodology:

The aromatic substitution typically involves coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig amination, depending on the starting materials. For the 4-ethoxyphenyl group, a common approach is to use a boronic acid derivative or phenyl halide with a palladium catalyst.

Outcome:

Formation of the 4-(4-ethoxyphenyl)piperidine derivative with high regioselectivity and yields typically exceeding 70%.

Carboxylation and Final Functionalization

Methodology:

The carboxylation can be performed via lithiation of the aromatic ring followed by carbonation with dry ice, or through direct oxidation if appropriate precursors are available.

| Parameter | Typical Value | Reference |

|---|---|---|

| Reagent | n-Butyllithium (n-BuLi) | |

| Solvent | THF | |

| Temperature | -78°C to -60°C | |

| Carbonation | Dry ice (solid CO2) | |

| Reaction Time | 1-4 hours |

Outcome:

The formation of the carboxylic acid group at the desired position, completing the synthesis of the target molecule.

Research Findings and Data Tables

Comparative Data on Synthesis Methods

| Method | Key Reagents | Yield (%) | Reaction Time | Advantages | Limitations |

|---|---|---|---|---|---|

| Carbamate Formation | Boc2O, NaOH | >98 | 2-4 hours | High purity, straightforward | Requires protection/deprotection steps |

| Aromatic Coupling | Phenylboronic acid, Pd catalyst | 70-85 | 12-24 hours | High regioselectivity | Catalyst cost, moisture sensitivity |

| Lithiation/Carboxylation | n-BuLi, dry ice | 60-75 | 4-6 hours | Precise control over carboxylation | Handling hazardous reagents |

Summary of Optimized Conditions

| Step | Reagents | Temperature | Yield | Reference |

|---|---|---|---|---|

| Boc Protection | Boc2O, Na2CO3 | 0°C to RT | >98% | |

| Aromatic Coupling | 4-ethoxyphenylboronic acid, Pd(PPh3)4 | 80°C | 70-85% | |

| Carboxylation | n-BuLi, dry ice | -78°C | 60-75% |

Notes on Process Optimization and Industrial Relevance

- Protection Strategies: The Boc group affords stability during aromatic substitution and carboxylation, but requires subsequent deprotection for final applications.

- Catalyst Selection: Palladium catalysts with phosphine ligands are preferred for high regioselectivity and yields.

- Solvent Choice: Polar aprotic solvents such as THF facilitate lithiation and nucleophilic substitutions.

- Reaction Time & Temperature: Lower temperatures improve selectivity, while elevated temperatures accelerate reactions but may increase side reactions.

Q & A

Basic Research Question

- NMR Spectroscopy : ¹H/¹³C NMR confirms the Boc group (δ ~1.4 ppm for tert-butyl protons) and piperidine ring conformation .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., calculated for C₁₉H₂₇NO₅: 373.19 g/mol) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity and identifies byproducts .

- X-ray Crystallography : For resolving stereochemistry, though single-crystal growth may require slow evaporation in solvents like ethanol/water .

How should researchers address contradictory spectral data during structural validation?

Advanced Research Question

Contradictions (e.g., unexpected coupling constants in NMR) may arise from:

- Dynamic Effects : Conformational flexibility of the piperidine ring can alter NMR splitting patterns. Use variable-temperature NMR to probe ring inversion .

- Impurity Interference : Co-eluting impurities in HPLC can skew integration. Employ orthogonal methods like LC-MS or 2D NMR (COSY, HSQC) .

- Stereochemical Ambiguity : Compare experimental optical rotation with computational predictions (e.g., DFT calculations) .

What safety protocols are critical when handling this compound?

Basic Research Question

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (H315, H319 hazards) .

- Ventilation : Use fume hoods to avoid inhalation of dust (H335 hazard) .

- Spill Management : Avoid water rinsing; collect solids with absorbent materials and dispose via hazardous waste protocols .

- Storage : Keep in airtight containers at −20°C under inert gas (N₂ or Ar) to prevent hydrolysis of the Boc group .

How can the biological activity of this compound be systematically evaluated?

Advanced Research Question

- In Vitro Assays :

- Enzyme Inhibition : Screen against target enzymes (e.g., proteases or kinases) using fluorescence-based assays .

- Cellular Uptake : Radiolabel the compound (³H or ¹⁴C) and measure intracellular accumulation via scintillation counting .

- Structure-Activity Relationship (SAR) : Modify the 4-ethoxyphenyl or carboxylic acid groups and compare activity profiles .

- Toxicity Profiling : Use MTT assays in HEK293 or HepG2 cells to assess IC₅₀ values .

What strategies mitigate racemization during synthesis of chiral intermediates?

Advanced Research Question

- Low-Temperature Reactions : Perform acylations or couplings at −20°C to slow epimerization .

- Chiral Auxiliaries : Use Evans oxazolidinones or Oppolzer’s sultams to enforce stereochemical control .

- Enzymatic Resolution : Lipases (e.g., CAL-B) can selectively hydrolyze enantiomers .

Monitor enantiomeric excess (ee) via chiral HPLC with columns like Chiralpak AD-H .

How can researchers resolve low solubility issues in biological assays?

Advanced Research Question

- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility .

- Prodrug Design : Convert the carboxylic acid to a methyl ester or amide for improved membrane permeability .

- Nanoparticle Encapsulation : Load the compound into PEG-PLGA nanoparticles for sustained release .

What computational tools aid in predicting the compound’s physicochemical properties?

Basic Research Question

- LogP Prediction : Use RDKit or ACD/Labs to estimate partition coefficients (e.g., predicted LogP = 3.2) .

- pKa Calculation : SPARC or MarvinSuite predicts carboxylic acid pKa (~4.5) .

- Docking Studies : AutoDock Vina or Schrödinger Suite models interactions with target proteins .

How should researchers address discrepancies between theoretical and experimental melting points?

Advanced Research Question

Discrepancies may stem from:

- Polymorphism : Recrystallize from different solvents (e.g., ethyl acetate vs. hexane) to isolate stable polymorphs .

- Impurity Profile : Purify via preparative HPLC or column chromatography to remove low-melting contaminants .

- Thermal Decomposition : Use differential scanning calorimetry (DSC) to distinguish melting from decomposition events .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.